molecular formula C13H9BrN2O3S B6126463 2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)-

2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)-

Cat. No.: B6126463
M. Wt: 353.19 g/mol
InChI Key: SHIOQVXKJKEVRT-AATRIKPKSA-N
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Description

2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a butenoic acid backbone, a bromophenyl group, and a thiazolyl moiety. Its molecular formula is C13H8BrNO3S, and it has a molecular weight of 338.18 g/mol.

Properties

IUPAC Name

(E)-4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O3S/c14-9-3-1-8(2-4-9)10-7-20-13(15-10)16-11(17)5-6-12(18)19/h1-7H,(H,18,19)(H,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIOQVXKJKEVRT-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C=CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)/C=C/C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- typically involves the reaction of 4-bromophenylamine with maleic anhydride under specific conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imide, which is then cyclized to form the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis. This method has been shown to provide higher yields and shorter reaction times compared to traditional methods. The use of microwave irradiation helps in achieving uniform heating and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-butenoic acid, 4-[(4-bromophenyl)amino]-4-oxo, (Z)-
  • (2E)-4-(4-bromophenyl)-4-oxo-2-butenoic acid

Uniqueness

Compared to similar compounds, 2-butenoic acid, 4-[[4-(4-bromophenyl)-2-thiazolyl]amino]-4-oxo-, (2E)- is unique due to the presence of the thiazolyl moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The thiazolyl group enhances its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.

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